

In-Depth Technical Guide: GADGVGKSAL Peptide Presentation by HLA-C*08:02

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gadgvgksal*

Cat. No.: *B12407312*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions, binding characteristics, and T-cell recognition of the **GADGVGKSAL** peptide when presented by the Human Leukocyte Antigen (HLA) class I allotype, HLA-C*08:02. The **GADGVGKSAL** peptide is a neoantigen derived from the highly prevalent KRAS G12D mutation, a critical target in cancer immunotherapy.[1][2][3] Understanding the precise mechanisms of its presentation is paramount for the development of effective T-cell-based therapies.

Core Concepts of Presentation

The presentation of the **GADGVGKSAL** neoantigen by HLA-C08:02 is a highly specific process, critically dependent on the mutated aspartic acid (D) at position 3 of the peptide (p3). [2][4] This residue forms a crucial salt bridge with a positively charged arginine (Arg-156) within the peptide-binding groove of HLA-C08:02. This interaction serves as a primary anchor, stabilizing the peptide-MHC complex. The wild-type KRAS peptide, which has a glycine (G) at this position, cannot form this salt bridge and thus does not stably bind to HLA-C*08:02. This selective presentation of the mutant peptide is the basis for the tumor-specific T-cell response.

The decameric **GADGVGKSAL** peptide is one of two key neoepitopes derived from the KRAS G12D mutation that are presented by HLA-C*08:02, the other being a nonamer (GADGVGKSA). Both peptides are recognized by specific T-cell receptors (TCRs), but they adopt different conformations within the HLA binding groove, leading to the engagement of distinct TCRs.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding and recognition of the **GADGVGKSAL** peptide presented by HLA-C*08:02.

Table 1: Peptide-HLA Complex Stability

Peptide	HLA Allele	Melting Temperature (T _m) (°C)	Measurement Technique
KRAS G12D Decamer (GADGVGKSAL)	HLA-C08:02	45 ± 1.8	Thermal Stability Assay (SYPRO Orange)
KRAS G12D Nonamer (GADGVGKSA)	HLA-C08:02	51 ± 1.3	Thermal Stability Assay (SYPRO Orange)
Wild-Type KRAS Decamer	HLA-C08:02	No discernible melting point	Thermal Stability Assay (SYPRO Orange)
Wild-Type KRAS Nonamer	HLA-C08:02	No discernible melting point	Thermal Stability Assay (SYPRO Orange)

Data sourced from Sim et al., 2020.

Table 2: T-Cell Receptor (TCR) Binding Affinity

TCR	Peptide-HLA Complex	Dissociation Constant (K _D) (μM)	Measurement Technique
TCR10	GADGVGKSAL / HLA-C08:02	6.7 ± 1.7	Surface Plasmon Resonance
TCR10	GADGVGKSA / HLA-C08:02	No detectable binding	Surface Plasmon Resonance

Data sourced from Sim et al., 2020.

Table 3: T-Cell Activation in Response to Peptide Presentation

Effector Cells	Target Cells	Peptide (10 nM)	% CD69+ of TCR+ Jurkat T cells	Measurement Technique
Jurkat T cells expressing TCR10	221-C08:02-ICP47 cells	GADGVGKSAL	(Data not explicitly quantified as a percentage in the source but shown as significant upregulation)	Flow Cytometry
Jurkat T cells expressing TCR10	221-C08:02-ICP47 cells	Wild-Type Decamer	No significant upregulation	Flow Cytometry

Data interpretation based on figures from Sim et al., 2020.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are synthesized from the descriptions in the cited literature.

Protocol 1: Recombinant HLA-C*08:02 Protein Refolding and Purification

This protocol describes the in vitro refolding of the HLA-C*08:02 heavy chain with β 2-microglobulin and the **GADGVGKSAL** peptide.

- Protein Expression: Express the extracellular domain of the HLA-C*08:02 heavy chain and human β 2-microglobulin (β 2m) separately in E. coli as inclusion bodies.

- Inclusion Body Purification: Lyse the bacterial cells and purify the inclusion bodies by repeated washing and centrifugation steps. Solubilize the purified inclusion bodies in a denaturing buffer (e.g., 8 M urea, 10 mM Tris pH 8.0, 1 mM DTT).
- Refolding:
 - Prepare a refolding buffer (e.g., 100 mM Tris pH 8.0, 400 mM L-arginine, 2 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione).
 - Add the synthetic **GADGVGKSAL** peptide to the refolding buffer to a final concentration of 10 μ M.
 - Sequentially add the solubilized β 2m and HLA-C*08:02 heavy chain dropwise into the refolding buffer with gentle stirring at 4°C. A typical molar ratio is 1:1:10 (heavy chain: β 2m:peptide).
 - Allow the refolding reaction to proceed for 48-72 hours at 4°C.
- Concentration and Purification:
 - Concentrate the refolding mixture using a tangential flow filtration system.
 - Purify the correctly folded pMHC complex using size-exclusion chromatography (e.g., Superdex 75 or 200 column) equilibrated in a suitable buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl).
 - Further purify the complex using anion-exchange chromatography if necessary.
- Quality Control: Verify the purity and homogeneity of the refolded complex by SDS-PAGE.

Protocol 2: Thermal Stability Assay

This assay measures the melting temperature (T_m) of the pMHC complex as an indicator of peptide binding stability.

- Reagents:

- Purified, refolded **GADGVGKSAL**/HLA-C*08:02 complex (and controls with other peptides).
- SYPRO Orange dye (5000x stock in DMSO).
- Phosphate-buffered saline (PBS).
- Procedure:
 - Dilute the purified pMHC complex to a final concentration of 2 μ M in PBS.
 - Add SYPRO Orange dye to a final concentration of 5x.
 - Aliquot the mixture into a 96-well qPCR plate.
 - Use a real-time PCR machine to heat the samples from 10°C to 90°C with a ramp rate of 1°C/minute.
 - Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
- Data Analysis:
 - Plot the negative first derivative of the fluorescence intensity versus temperature ($-\delta F/\delta T$).
 - The peak of this curve represents the melting temperature (T_m) of the complex.

Protocol 3: Surface Plasmon Resonance (SPR) for TCR-pMHC Affinity

This protocol measures the binding kinetics and affinity (KD) between a specific TCR and the pMHC complex.

- Chip Preparation:
 - Immobilize streptavidin on a CM5 sensor chip using standard amine coupling chemistry.

- Biotinylate the purified, refolded **GADGVGKSAL**/HLA-C*08:02 complex.
- Capture the biotinylated pMHC complex on the streptavidin-coated sensor chip surface.
- Binding Measurement:
 - Prepare a serial dilution of the purified soluble TCR10 analyte in a running buffer (e.g., HBS-EP+).
 - Inject the TCR dilutions over the sensor chip surface at a constant flow rate.
 - Record the association and dissociation phases for each concentration.
 - Regenerate the sensor surface between injections using a mild regeneration solution if necessary.
- Data Analysis:
 - Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (k_{on}) and dissociation rate constant (k_{off}).
 - Calculate the equilibrium dissociation constant (K_D) as k_{off} / k_{on} .

Protocol 4: T-Cell Activation Assay (CD69 Upregulation)

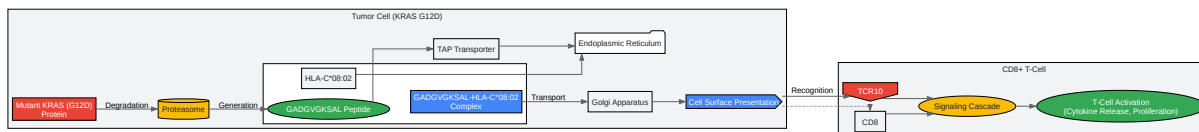
This assay measures the activation of T cells upon recognition of the pMHC complex on the surface of antigen-presenting cells (APCs).

- Cell Preparation:
 - Target Cells: Use an APC line that lacks endogenous HLA class I expression but is engineered to express HLA-C08:02 (e.g., 221-C08:02-ICP47).
 - Effector Cells: Use a T-cell line (e.g., Jurkat) engineered to express the specific TCR of interest (e.g., TCR10).
- Peptide Loading:

- Incubate the target cells with varying concentrations of the **GADGVGKSAL** peptide (and control peptides) for 1-2 hours at 37°C to allow for peptide loading onto the HLA molecules.
- Co-culture:
 - Wash the peptide-loaded target cells to remove excess peptide.
 - Co-culture the effector T cells with the peptide-loaded target cells at a suitable effector-to-target ratio (e.g., 1:1) in a 96-well plate.
 - Incubate for 18-24 hours at 37°C.
- Staining and Flow Cytometry:
 - Harvest the cells and stain them with fluorescently labeled antibodies against a T-cell marker (e.g., CD3) and an activation marker (e.g., CD69).
 - Analyze the cells using a flow cytometer.
- Data Analysis:
 - Gate on the T-cell population (CD3+).
 - Quantify the percentage of T cells that are positive for the activation marker CD69. Plot this percentage against the peptide concentration to generate a dose-response curve.

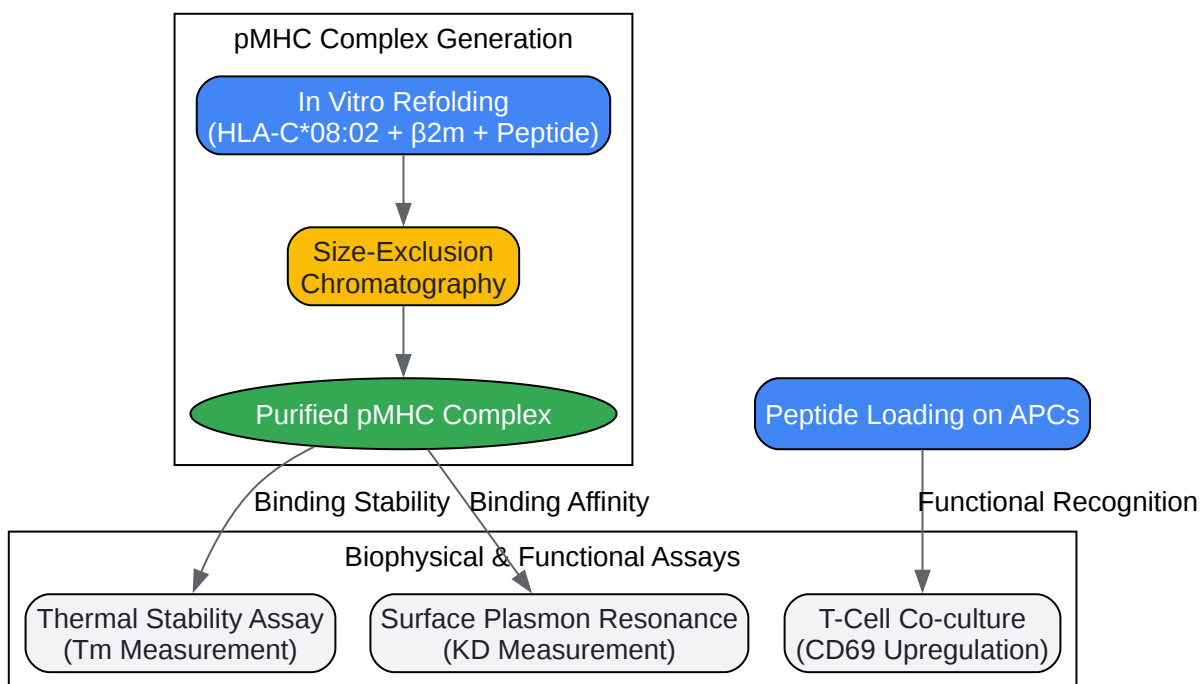
Visualizations

The following diagrams illustrate key processes and relationships in the presentation of the **GADGVGKSAL** peptide.



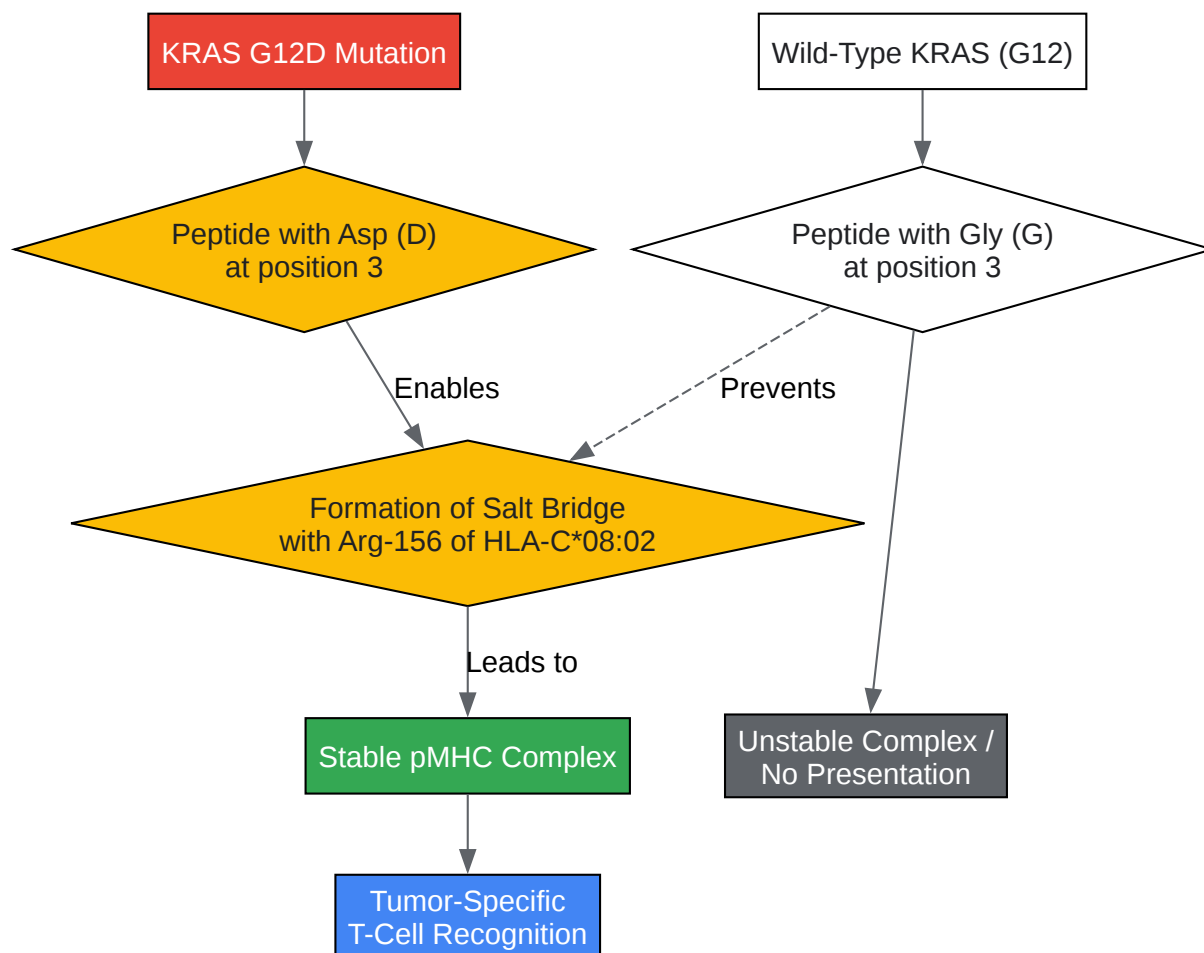
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Caption: Antigen processing and presentation pathway for the KRAS G12D neoantigen.



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Caption: Workflow for analyzing **GADGVGKSAL** and HLA-C*08:02 interaction.



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Caption: Logical dependence of T-cell recognition on the KRAS G12D mutation.

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- To cite this document: BenchChem. [In-Depth Technical Guide: GADGVGKSAL Peptide Presentation by HLA-C*08:02]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407312#gadgvgsal-peptide-presentation-by-hla-c-08-02]

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